N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide
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Overview
Description
N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often involve elevated temperatures and the use of organic solvents. Industrial production methods may employ solid support catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes or receptors involved in disease pathways. For example, it could inhibit cyclin-dependent kinases (CDKs) or modulate GABA A receptors .
Comparison with Similar Compounds
N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Zolpidem: Used as a sedative and hypnotic.
Alpidem: An anxiolytic agent.
Saridipem: Used for heart failure treatment.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications.
Properties
Molecular Formula |
C18H11BrClN3OS |
---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
N-(6-bromo-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C18H11BrClN3OS/c19-12-5-8-15-21-16(14-2-1-9-25-14)17(23(15)10-12)22-18(24)11-3-6-13(20)7-4-11/h1-10H,(H,22,24) |
InChI Key |
IRJWKUZUBYYWLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)Br)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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